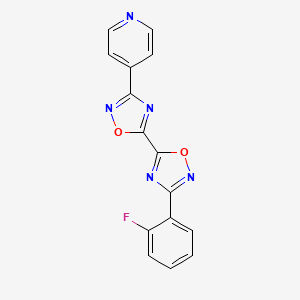
ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with a complex structure that includes a tetrahydropyridine ring, a hydroxy group, and a propylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Propylamino Group: This can be done through nucleophilic substitution reactions using propylamine.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and propylamino groups play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar structure but includes an indole ring instead of a tetrahydropyridine ring.
5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another similar compound with an indole ring and a carboxylic acid group.
Uniqueness
Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its tetrahydropyridine ring, which imparts different chemical properties compared to indole derivatives. This uniqueness makes it valuable for specific applications where the tetrahydropyridine structure is advantageous.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-6-12-10-9(14)8(5-7-13-10)11(15)16-4-2/h10,12-14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXVOZRBZLARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1C(=C(CCN1)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2918590.png)


![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/new.no-structure.jpg)
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)



![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)
![2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2918610.png)
